2-(Iodomethyl)spiro[3.3]heptane
Description
Significance of Strained Spirocyclic Scaffolds in Modern Chemical Research
Strained spirocyclic scaffolds, such as those containing cyclobutane (B1203170) rings, are of increasing interest in modern chemical research. Their rigid, well-defined three-dimensional structures offer a level of spatial control that is highly sought after in the design of new therapeutic agents and functional materials. The replacement of more common ring systems, like arenes, with these conformationally restricted saturated carbocycles has proven to be a fruitful strategy for fine-tuning the properties of molecules. nih.gov The spiro[3.3]heptane motif, in particular, has been identified as a key element for the activity of various pharmaceutical candidates. nih.govresearchgate.net The inherent ring strain in these molecules can also be harnessed to drive chemical transformations, leading to the development of novel synthetic methodologies. nih.gov
Unique Structural Attributes of Spiro[3.3]heptane and its Derivatives
Spiro[3.3]heptane is a spirocyclic hydrocarbon characterized by two cyclobutane rings sharing a single carbon atom. wikipedia.org This arrangement results in a highly rigid and symmetric structure. An early notable derivative is Fecht's acid, a dicarboxylic acid of spiro[3.3]heptane. wikipedia.orgresearchgate.net The unique, non-collinear arrangement of substituents extending from the spirocyclic core provides a distinct spatial orientation compared to more traditional scaffolds like the phenyl ring. chemrxiv.orgchemrxiv.org This has led to the exploration of spiro[3.3]heptane as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings in drug molecules. chemrxiv.orgchemrxiv.orgnih.gov The ability of the spiro[3.3]heptane core to mimic the phenyl ring in bioactive compounds, despite the different exit vector geometries, highlights its potential in the development of novel, patent-free drug analogues. chemrxiv.orgnih.gov
Overview of Organoiodine Compounds in Synthetic Chemistry and Relevance to 2-(Iodomethyl)spiro[3.3]heptane
Organoiodine compounds are valuable reagents and intermediates in synthetic organic chemistry. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly reactive and susceptible to a variety of transformations. This reactivity is harnessed in numerous synthetic methods, including nucleophilic substitution, cross-coupling reactions, and radical processes.
In the context of this compound, the iodomethyl group serves as a reactive handle for introducing the spiro[3.3]heptane motif into larger, more complex molecules. The iodine atom can be readily displaced by a wide range of nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in a related synthesis, methyl iodide was used to introduce a methyl group onto a spiro[3.3]heptane carboxylic acid derivative. prepchem.com This illustrates the utility of alkyl iodides in forming C-C bonds with spirocyclic systems. The presence of the iodomethyl group in this compound therefore renders it a versatile building block for the synthesis of novel compounds with the unique structural features of the spiro[3.3]heptane scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13I |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-(iodomethyl)spiro[3.3]heptane |
InChI |
InChI=1S/C8H13I/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6H2 |
InChI Key |
XAWXBCGLFNHHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)CI |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Iodomethyl Spiro 3.3 Heptane
Reaction Pathways Influenced by Spiro Architecture and Ring Strain
The reactivity of 2-(iodomethyl)spiro[3.3]heptane is fundamentally influenced by the significant ring strain inherent in its spiro[3.3]heptane core. Composed of two cyclobutane (B1203170) rings, this scaffold deviates considerably from the ideal tetrahedral bond angles of sp³ hybridized carbons. libretexts.org The C-C-C bond angles in cyclobutane are approximately 90°, leading to significant angle strain. libretexts.org This inherent strain is a key energetic factor that can direct the course of chemical reactions. masterorganicchemistry.com
Reactions that lead to a relief of this ring strain are often thermodynamically favored. For instance, processes that involve the opening of one of the cyclobutane rings can be driven by the release of this stored potential energy. nih.gov Computational and experimental studies on related strained systems show that even a subtle release of strain can be sufficient to overcome steric challenges and make certain reaction pathways accessible. acs.org
Furthermore, the rigid, non-planar geometry of the spiro[3.3]heptane scaffold can influence the stereochemical outcome of reactions. The fixed spatial arrangement of substituents can dictate the trajectory of incoming reagents and influence the formation of specific stereoisomers. In the context of elimination reactions, the formation of a double bond exocyclic to a strained ring, such as in the potential formation of 2-methylidenespiro[3.3]heptane from a 2-(halomethyl) derivative, is often inhibited due to the increased strain in the transition state leading to the sp²-hybridized carbon. rsc.org
Stabilization of Intermediates and Transition States within the Spiro[3.3]heptane Framework
The spiro[3.3]heptane framework exerts a profound influence on the stability of reactive intermediates and transition states formed during reactions at the 2-position. The iodomethyl group is attached to a carbon that is structurally analogous to a neopentyl system, which is notorious for its unique reactivity in substitution reactions. acs.org
In the case of an Sₙ1-type reaction, the departure of the iodide leaving group would generate a primary carbocation, which is inherently unstable. youtube.com However, the proximity of the strained cyclobutane rings offers a pathway for rapid rearrangement to alleviate this instability. This is exemplified in the synthesis of spiro[3.3]heptan-1-ones, where a "strain-relocating" semipinacol rearrangement occurs. nih.gov In this process, a 1-bicyclobutylcyclopropanol intermediate rearranges via what is likely a cyclopropylcarbinyl-like cation, demonstrating the ability of the strained framework to stabilize positive charge through sigma bond participation and rearrangement. nih.gov
For this compound, a similar 1,2-migration of a C-C bond from the spirocyclic core to the adjacent cationic center could occur, leading to a ring-expanded and more stable tertiary carbocation. This rearrangement would be a key feature of any cationic pathway, significantly influencing the product distribution.
In Sₙ2 reactions, the transition state is highly sensitive to steric hindrance. The bulky spiro[3.3]heptyl group adjacent to the reaction center creates significant steric impediment to the backside attack required for an Sₙ2 mechanism, similar to the well-documented slow Sₙ2 reactions of neopentyl halides. quora.comstackexchange.com This steric hindrance raises the energy of the Sₙ2 transition state, making this pathway kinetically unfavorable.
Reactivity Profiles of the Iodomethyl Group
The reactivity of the iodomethyl group in this compound is a balance between the inherent reactivity of a primary iodide and the steric and electronic effects imposed by the spiro[3.3]heptane scaffold.
Nucleophilic Substitution Reactions of the Iodomethyl Moiety
Nucleophilic substitution reactions of this compound are expected to be slow, drawing a strong parallel to the behavior of neopentyl halides. doubtnut.com
Sₙ2 Reactions: Due to the significant steric hindrance from the adjacent quaternary spiro carbon, direct backside attack by a nucleophile is severely restricted. Consequently, Sₙ2 reactions are exceptionally slow. Studies on analogous neopentyl systems show reaction rates that are orders of magnitude slower than those of less hindered primary alkyl halides. acs.orgstackexchange.com
Sₙ1 Reactions: While Sₙ1 reactions avoid the sterically hindered backside attack, they proceed through a high-energy primary carbocation. As discussed, this intermediate would be highly prone to rearrangement, meaning that direct substitution products are unlikely. Any reaction proceeding under Sₙ1 conditions would likely yield a mixture of rearranged products. youtube.com
| Leaving Group | Relative Rate of Substitution | Notes |
|---|---|---|
| Trifluoromethanesulfonate (Triflate) | Most Reactive | Despite the high reactivity of primary triflates, neopentyl triflate is stable enough for use in these substitutions. acs.org |
| Iodide | More Reactive than Tosylate | This unusual reactivity order (I > OTs) is a key feature of nucleophilic substitution in sterically hindered neopentyl systems. acs.org |
| Bromide | More Reactive than Tosylate | |
| p-Toluenesulfonate (Tosylate) | Less Reactive than Iodide/Bromide | Slower than expected due to the steric hindrance affecting the substitution mechanism. acs.org |
| Methanesulfonate (Mesylate) | Less Reactive than Iodide/Bromide | Similar in reactivity to tosylate in these systems. acs.org |
| Chloride | Least Reactive Halide | Generally a poorer leaving group than bromide or iodide. acs.org |
Oxidative and Reductive Transformations
The iodomethyl group can also participate in redox reactions. The reductive elimination of adjacent functional groups on the spiro[3.3]heptane skeleton has been reported. For instance, a hydroxyl group can be reductively removed using a combination of trimethylsilyl (B98337) chloride and sodium iodide. google.com This suggests that similar reductive transformations of the iodomethyl group itself, for example, to a methyl group using a hydride source, are feasible.
Oxidative transformations of the primary iodide could lead to the corresponding aldehyde or carboxylic acid, although this would require careful selection of reagents to avoid competing reactions involving the strained ring system.
Mechanistic Insights into Hypervalent Iodine-Mediated Processes in Spirocyclization
Hypervalent iodine reagents are powerful tools in modern organic synthesis, often employed in oxidative cyclization reactions to construct complex molecular architectures. rsc.org In the context of the spiro[3.3]heptane framework, the primary role of hypervalent iodine reagents is in the synthesis of the spirocyclic core itself, rather than mediating reactions on a pre-formed this compound molecule. libretexts.org
These reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), can mediate the oxidative spirocyclization of appropriately substituted precursors. The general mechanism involves the oxidation of a substrate, such as a phenol (B47542) or an amide, by the hypervalent iodine reagent to generate a reactive intermediate. This intermediate then undergoes an intramolecular cyclization to form the spirocyclic ring system. These processes are a key strategy for accessing spirocycles and are not typically used for transformations of an existing alkyl iodide on such a scaffold.
Analysis of Substituent Effects on Reaction Selectivity and Pathway Divergence
The reactivity of this compound can be modulated by the presence of other substituents on the spiro[3.3]heptane rings. While specific studies on this exact compound are scarce, general principles of physical organic chemistry allow for predictions of these effects.
The introduction of substituents can influence the reaction pathways through both steric and electronic effects:
Steric Effects: The introduction of additional substituents on the cyclobutane rings, particularly at positions close to the iodomethyl group, would further increase steric hindrance. This would likely decrease the rate of any potential Sₙ2 reaction even further.
Electronic Effects: Electron-withdrawing groups (e.g., ketones, esters) on the spiro[3.3]heptane framework would destabilize any carbocationic intermediates that might form during an Sₙ1-type reaction, thus slowing down this pathway. Conversely, electron-donating groups could potentially stabilize such intermediates, although the propensity for rearrangement would likely remain the dominant factor.
The synthesis of various functionalized spiro[3.3]heptanes for applications in medicinal chemistry demonstrates that the core can be decorated with a wide range of functional groups. chemrxiv.org This allows for the fine-tuning of the molecule's properties and reactivity. For example, the presence of a carbonyl group, as in spiro[3.3]heptan-2-one, provides a reactive handle for further derivatization, which in turn would influence the reactivity of other parts of the molecule. google.com
| Compound Name | Functional Groups | Potential Influence on Reactivity |
|---|---|---|
| 2-Methylspiro[3.3]heptane-2-carboxylic acid | Carboxylic acid, Methyl group | The electron-withdrawing carboxylic acid could influence the electronic nature of the ring. prepchem.com |
| Spiro[3.3]heptan-2-one | Ketone | Provides a site for nucleophilic addition and can be a precursor to other functional groups. google.com |
| 2,6-Diazaspiro[3.3]heptanes | Two amine groups | The basic nitrogen atoms can act as internal nucleophiles or bases, and can be functionalized. thieme-connect.de |
| 2,6-Bis(hydroxymethyl)spiro[3.3]heptane | Two hydroxyl groups | Can be used to introduce axial chirality and provides sites for further reactions like esterification or oxidation. rsc.org |
| Functionalized spiro[3.3]heptane boronic acids and anilines | Boronic acid, Amine | These derivatives are valuable building blocks for cross-coupling reactions, allowing for the introduction of aromatic and other groups. chemrxiv.org |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Spiro[3.3]heptane Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the geometries, energies, and electronic structures of spiro[3.3]heptane and its derivatives. mdpi.com For instance, DFT calculations have been utilized to study the ground-state geometries and absorption wavelengths of substituted formazans, demonstrating good agreement between experimental and computed values. nih.gov While specific calculations on 2-(Iodomethyl)spiro[3.3]heptane are not extensively documented in publicly available literature, the principles from studies on related compounds are directly applicable.
These calculations typically involve the use of a functional, such as B3LYP or PBE1PBE, and a basis set (e.g., 6-31G* or larger) to solve the Schrödinger equation in an approximate manner. mdpi.comnih.gov The results of these calculations can provide valuable data, including optimized bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. For substituted spiro[3.3]heptanes, these calculations can elucidate the effects of the substituent on the strain and geometry of the spirocyclic core.
Analysis of Electronic Interactions within Strained Spirocyclic Frameworks
The spiro[3.3]heptane framework is characterized by significant ring strain due to the presence of two fused cyclobutane (B1203170) rings. rsc.org This strain has profound effects on the electronic interactions within the molecule. The inclusion of a small, four-membered ring results in a more rigid and denser molecular structure. rsc.org
Theoretical studies on related strained spiro heterocycles have demonstrated their potential as non-classical three-dimensional bioisosteres, a property partly attributable to their unique electronic characteristics. rsc.org The strain can influence the hybridization of the carbon atoms, leading to altered bond strengths and reactivity compared to unstrained acyclic or larger cyclic systems. The electronic environment of the spirocyclic core can be further modulated by the introduction of substituents, such as the iodomethyl group in this compound.
Prediction of Reactivity and Mechanistic Pathways
Computational methods are powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For spiro[3.3]heptane derivatives, theoretical calculations can be used to model reaction pathways and identify transition states and intermediates.
A notable example is the study of the "strain-relocating" semipinacol rearrangement in the synthesis of spiro[3.3]heptan-1-ones. Computational studies suggest that this reaction likely proceeds through the initial protonation of a bicyclobutyl moiety, followed by a rsc.orgnih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. This predicted pathway highlights how the inherent strain in the spirocyclic system can be a driving force for chemical transformations.
Molecular Modeling for Conformational Landscape Exploration and Bioisosteric Potential
Molecular modeling is crucial for exploring the conformational landscape of flexible molecules and for understanding their potential as bioisosteres. The spiro[3.3]heptane scaffold has garnered significant interest as a bioisosteric replacement for common ring systems found in bioactive molecules, such as the phenyl group. nih.govresearchgate.net
The key feature of the spiro[3.3]heptane core is that it presents substituents with non-coplanar exit vectors, in contrast to the coplanar vectors of a benzene (B151609) ring. nih.gov This three-dimensional arrangement can be advantageous in drug design for exploring new regions of chemical space and improving physicochemical properties. rsc.org
Computational studies have quantified the geometric differences between spiro[3.3]heptane-based bioisosteres and the aromatic rings they mimic. For example, a comparison of a disubstituted spiro[3.3]heptane with a para-substituted benzene ring reveals significant differences in the distances and angles between the substituent vectors.
Below is an interactive data table summarizing key geometric parameters for a para-substituted benzene ring and a corresponding spiro[3.3]heptane analog, as determined by computational modeling and crystallographic data.
| Parameter | para-Substituted Benzene | Spiro[3.3]heptane Analog |
| d (Å) | 5.66 - 5.71 | 6.87 - 6.89 |
| r (Å) | 2.77 - 2.81 | 4.16 - 4.20 |
| φ1 (°) and φ2 (°) | 0.6 - 2.2 | 22.8 - 29.7 |
| /θ/ (°) | 123 - 149 | 129 - 130 |
| Data sourced from a study on spiro[3.3]heptane as a non-collinear benzene bioisostere. researchgate.net |
This table allows for a direct comparison of the geometric properties, highlighting the distinct three-dimensional arrangement offered by the spiro[3.3]heptane scaffold. The conformational rigidity of the spiro[3.3]heptane core, combined with the specific orientation of its substituents, makes it a valuable motif in medicinal chemistry for creating novel analogs of existing drugs with potentially improved properties. nih.gov
Applications of 2 Iodomethyl Spiro 3.3 Heptane in Advanced Organic Synthesis
Strategic Building Block for Complex Molecular Architectures
The spiro[3.3]heptane framework, with its well-defined three-dimensional geometry, serves as an excellent starting point for the synthesis of complex molecular architectures. 2-(Iodomethyl)spiro[3.3]heptane, in particular, acts as a key building block, enabling the introduction of the spirocyclic motif into larger, more intricate structures. The primary iodide is a superb leaving group in nucleophilic substitution reactions, allowing for the facile attachment of a diverse range of functionalities.
The synthesis of this compound itself can be envisioned from readily available precursors. For instance, the Wolff-Kishner reduction of spiro[3.3]heptan-2-one can yield the corresponding spiro[3.3]heptane, which can then be functionalized. More directly, the corresponding alcohol, 2-(hydroxymethyl)spiro[3.3]heptane, can be converted to this compound through standard procedures such as the Appel reaction (using iodine and triphenylphosphine) or by converting the alcohol to a tosylate or mesylate followed by a Finkelstein reaction with sodium iodide. A common precursor, 1,1-bis(bromomethyl)cyclobutane derivatives, can be used to construct the spiro[3.3]heptane core, which can then be further functionalized. For example, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane is a key intermediate for a variety of 6-trifluoromethyl spiro[3.3]heptane building blocks researchgate.netchemrxiv.orgchemrxiv.org.
Once obtained, this compound can be employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:
Alkylation of carbanions: Reaction with enolates, organocuprates, and other carbon nucleophiles to introduce the spiro[3.3]heptylmethyl moiety.
Williamson ether synthesis: Reaction with alkoxides to form ethers.
Synthesis of amines: Reaction with ammonia, primary, or secondary amines.
Formation of esters and thioesters: Reaction with carboxylates and thiocarboxylates.
This versatility makes this compound a valuable tool for chemists seeking to incorporate the unique structural features of the spiro[3.3]heptane scaffold into new chemical entities.
Scaffold for Conformational Restriction in Ligand and Chemical Design
A fundamental strategy in modern drug design is the use of conformational restriction to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. The rigid nature of the spiro[3.3]heptane core makes it an ideal scaffold for this purpose nih.gov. By incorporating this moiety into a ligand, the conformational freedom of the molecule is significantly reduced, which can lead to a more favorable interaction with its biological target.
The defined spatial arrangement of substituents on the spiro[3.3]heptane ring allows for precise control over the orientation of pharmacophoric elements. This compound provides a convenient attachment point to connect the rigid scaffold to other parts of a molecule. For example, the iodomethyl group can be converted to an aminomethyl or carboxyl group, which can then be used to form amide bonds with other fragments of a drug candidate. This approach has been used to create conformationally restricted analogs of known drugs, leading to improved biological activity chemrxiv.orgnih.gov.
The table below illustrates how the spiro[3.3]heptane scaffold can be used to mimic the spatial arrangement of functional groups found in more flexible systems, thereby acting as a conformationally restricted isostere.
| Flexible Precursor Fragment | Corresponding Rigid Spiro[3.3]heptane Analog | Key Feature |
| 1,4-disubstituted cyclohexane | 2,6-disubstituted spiro[3.3]heptane | Mimics diaxial/diequatorial relationships |
| meta-substituted benzene (B151609) ring | 2,7-disubstituted spiro[3.3]heptane | Non-collinear exit vectors for substituents |
| para-substituted benzene ring | 2,6-disubstituted spiro[3.3]heptane | Defined distance and vector between substituents |
Precursor for Further Functionalization and Derivatization
The iodomethyl group of this compound is not only a reactive handle for substitution reactions but also a gateway to a wide range of other functional groups. This versatility allows for the late-stage diversification of molecules containing the spiro[3.3]heptane core, which is a powerful strategy in the optimization of lead compounds in drug discovery.
Some of the key transformations that can be performed on this compound include:
Conversion to organometallic reagents: The iodide can be converted into an organolithium or Grignard reagent by metal-halogen exchange. These reagents can then be reacted with a variety of electrophiles to form new carbon-carbon bonds. For example, treatment with n-butyllithium followed by quenching with carbon dioxide would yield spiro[3.3]heptane-2-acetic acid chemrxiv.org.
Radical reactions: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate a primary radical. This radical can participate in various addition and cyclization reactions.
Palladium-catalyzed cross-coupling reactions: While less common for primary alkyl iodides compared to their aryl or vinyl counterparts, under specific conditions, they can participate in coupling reactions like Suzuki, Stille, or Sonogashira reactions to form new carbon-carbon bonds.
Oxidation: The iodomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, oxidation with pyridinium chlorochromate (PCC) can yield the aldehyde google.com.
Reduction: The iodomethyl group can be reduced to a methyl group using reagents such as tributyltin hydride or by catalytic hydrogenation.
The following table summarizes some of the potential derivatizations of this compound.
| Reagent(s) | Product Functional Group | Reaction Type |
| NaN3 then H2/Pd | -CH2NH2 (Aminomethyl) | Azide substitution and reduction |
| NaCN | -CH2CN (Cyanomethyl) | Nucleophilic substitution |
| 1. Mg, 2. CO2, 3. H3O+ | -CH2COOH (Carboxymethyl) | Grignard formation and carboxylation |
| PPh3, then base | -CH2P+Ph3 (Phosphonium salt) | Wittig reagent precursor synthesis |
| R-SH, base | -CH2SR (Thioether) | Nucleophilic substitution |
Role in the Synthesis of Natural Product Scaffolds
While direct examples of this compound in the total synthesis of natural products are not prominently reported, the spiro[3.3]heptane motif itself is found in a number of natural products. The principles of retrosynthetic analysis suggest that a reactive intermediate like this compound could serve as a valuable synthon for the construction of such spirocyclic natural products. The iodomethyl group would allow for the key bond formations necessary to build the carbon skeleton or to introduce essential heteroatom-containing functionalities. Given the utility of iodo-derivatives in classic organic reactions frequently employed in natural product synthesis (e.g., radical cyclizations, coupling reactions), it is plausible that this building block could find future applications in this area.
Development of Novel Saturated Bioisosteres in Molecular Design
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. In recent years, there has been a significant push to replace flat, aromatic rings in drug molecules with three-dimensional, saturated scaffolds to improve properties such as solubility, metabolic stability, and to explore novel intellectual property space. This concept is often referred to as "escaping from flatland".
The spiro[3.3]heptane core has emerged as a promising non-classical bioisostere for various cyclic systems, including the phenyl ring nih.gov. 2,6- and 2,7-disubstituted spiro[3.3]heptanes can mimic the substitution patterns of para- and meta-substituted phenyl rings, respectively, but with a distinct three-dimensional arrangement of the substituents chemrxiv.orgnih.gov. The non-collinear exit vectors of the substituents in spiro[3.3]heptane provide a different spatial orientation compared to the planar and linear vectors of a benzene ring chemrxiv.org.
This compound is a key intermediate for accessing these disubstituted spiro[3.3]heptane bioisosteres. The iodomethyl group can be elaborated into one of the desired functionalities, while the other position on the spiro[3.3]heptane ring can be functionalized through separate synthetic steps. The incorporation of the spiro[3.3]heptane scaffold has been shown to lead to patent-free analogs of existing drugs with retained or even improved biological activity chemrxiv.orgnih.gov. For instance, replacing the phenyl ring in the anticancer drug Vorinostat with a spiro[3.3]heptane core resulted in a saturated analog with high activity chemrxiv.org.
The table below provides a comparison of properties between a phenyl ring and a spiro[3.3]heptane core as bioisosteres.
| Property | Phenyl Ring | Spiro[3.3]heptane | Implication in Drug Design |
| Geometry | Planar | Three-dimensional, rigid | Access to novel chemical space, improved target interaction |
| Substituent Vectors | Collinear (para), 120° (meta) | Non-collinear | Different spatial presentation of pharmacophores |
| sp2/sp3 character | 100% sp2 | 100% sp3 | Increased saturation can improve solubility and metabolic stability |
| Lipophilicity (logP) | Generally higher | Generally lower | Can lead to improved pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing functional groups (e.g., iodomethyl) into spiro[3.3]heptane frameworks?
- Methodological Answer : The iodomethyl group is typically introduced via nucleophilic substitution or iodide-mediated ring-opening reactions. For example, trimethylsulfonium iodide can react with spiro-epoxide intermediates to yield iodomethyl derivatives (e.g., 2-(iodomethyl)spiro[3.3]heptane) under mild conditions . Pre-functionalization of spiro scaffolds with leaving groups (e.g., tosylates) prior to iodide displacement is also common. Protecting groups like Boc are often used to stabilize reactive amines during multi-step syntheses .
Q. How are spiro[3.3]heptane derivatives named according to IUPAC conventions?
- Methodological Answer : Spiro compounds are named by enumerating the ring sizes in ascending order within brackets, followed by the parent hydrocarbon. For this compound, the "3.3" indicates two three-membered rings sharing a central spiro carbon. Substituents are numbered starting from the spiro atom, prioritizing the smaller ring first. Functional groups (e.g., iodomethyl) are assigned the lowest possible position .
Q. What are the common reactivity patterns of spiro[3.3]heptane derivatives under acidic or oxidative conditions?
- Methodological Answer : Spiro[3.3]heptane undergoes acid-catalyzed ring-opening to form linear or branched hydrocarbons. Oxidation at bridgehead carbons yields ketones or alcohols, while halogenation (e.g., bromine or iodine) occurs preferentially at strained positions. Reductive conditions (e.g., LiAlH4) can reduce esters or amides attached to the spiro core .
Advanced Research Questions
Q. How can axial chirality in 2,6-disubstituted spiro[3.3]heptanes be experimentally distinguished from central chirality?
- Methodological Answer : Axial chirality arises from non-planar arrangements of substituents around the spiro axis. Techniques include:
- X-ray crystallography with heavy atoms (e.g., barium salts) to enhance anomalous dispersion signals .
- TD-DFT calculations coupled with circular dichroism (CD) spectroscopy. For example, 2,6-dithiaspiro[3.3]heptane dioxide enantiomers exhibit Cotton effects at 210 nm due to n→σ* transitions, validated by TD-DFT .
- Dynamic NMR to assess conformational flipping barriers (>100 kJ/mol for axial chirality) .
Q. What strategies resolve contradictions in stereochemical assignments for spiro[3.3]heptane derivatives?
- Methodological Answer : Discrepancies between empirical rules (e.g., CIP priorities) and experimental data require:
- Comparative analysis using model compounds with known configurations (e.g., Fecht’s acid derivatives) .
- Computational validation of dihedral angles (e.g., Cl-C-C-Cl angles deviating from 90° in 2,6-dichlorospiro[3.3]heptane) .
- Chiral HPLC separation followed by optical rotation and CD spectroscopy to correlate experimental spectra with calculated configurations .
Q. How does the spiro[3.3]heptane core enhance pharmacokinetic properties in drug design compared to aromatic bioisosteres?
- Methodological Answer : As a saturated benzene bioisostere, spiro[3.3]heptane reduces metabolic oxidation while maintaining similar steric and electronic profiles. For example:
- Sonidegib (anti-cancer): Improved metabolic stability via reduced CYP450 interactions .
- Vorinostat (HDAC inhibitor): Enhanced solubility through spiro-core conformational flexibility .
- Design criteria : Use QSAR models to balance lipophilicity (LogP) and polar surface area (PSA) while retaining target affinity .
Q. What computational methods predict the optical activity of chiral spiro[3.3]heptane derivatives?
- Methodological Answer :
- TD-DFT calculates electronic transitions (e.g., n→σ*, π→π*) and simulates CD spectra. For 2,6-dithiaspiro[3.3]heptane dioxide, TD-DFT accurately predicts Cotton effects at 210 nm, matching experimental CD .
- Molecular dynamics (MD) assesses conformational stability and racemization barriers (>25 kcal/mol for persistent chirality) .
- Density functional theory (DFT) optimizes geometries and calculates specific rotation values for comparison with experimental data .
Q. How are spiro[3.3]heptane scaffolds utilized in diversity-oriented synthesis (DOS) for drug discovery?
- Methodological Answer :
- Bifunctional scaffolds : Spiro cores with orthogonal reactive groups (e.g., amines, esters) enable parallel synthesis of libraries. For example, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid serves as a versatile intermediate for amide couplings .
- "DOS for LOS" approach : Spiro[3.3]heptane derivatives mimic saturated heterocycles (e.g., piperazines) while offering improved 3D coverage in chemical space .
- Case study : 1,6-Thiazaspiro[3.3]heptane was synthesized via double displacement of bis(bromomethyl) intermediates with sodium sulfide, yielding pan-CDK inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
